

2-Fluoro-3-methoxybenzaldehyde physical properties

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Compound of Interest

Compound Name: 2-Fluoro-3-methoxybenzaldehyde

Cat. No.: B032414

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An In-Depth Technical Guide to the Physicochemical Properties and Applications of **2-Fluoro-3-methoxybenzaldehyde**

Introduction

In the landscape of modern medicinal chemistry, the strategic use of fluorinated building blocks is a cornerstone of rational drug design. The unique properties of fluorine—its high electronegativity, small steric footprint, and ability to modulate metabolic stability and binding affinity—make it a favored element for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.^[1] Among the vast arsenal of fluorinated intermediates, **2-Fluoro-3-methoxybenzaldehyde** stands out as a particularly versatile and valuable scaffold.

This substituted benzaldehyde, featuring an aldehyde, a fluoro group, and a methoxy group on the aromatic ring, provides multiple reactive centers for chemical elaboration. This trifecta of functionality allows for the construction of complex molecular architectures, making it a key precursor in the synthesis of numerous pharmacologically active compounds, including heterocyclic systems and other advanced Active Pharmaceutical Ingredients (APIs).^{[2][3]}

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the core physical and chemical properties of **2-Fluoro-3-methoxybenzaldehyde**, detailed protocols for its characterization and synthesis, and insights into its critical applications in the field of drug discovery.

Section 1: Chemical Identity and Core Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. These identifiers and physical characteristics dictate the conditions for its storage, handling, and use in synthetic protocols.

Property	Value	Source(s)
IUPAC Name	2-fluoro-3-methoxybenzaldehyde	[4]
CAS Number	103438-88-6	[2][4][5][6]
Molecular Formula	C ₈ H ₇ FO ₂	[2][4][6]
Molecular Weight	154.14 g/mol	[2][4][6][7]
Appearance	White crystalline solid	[2][8]
Melting Point	47-51 °C	[2][5][8]
Boiling Point	Not determined	[8]
Solubility	Not determined	[8]

Section 2: Spectroscopic and Analytical Characterization

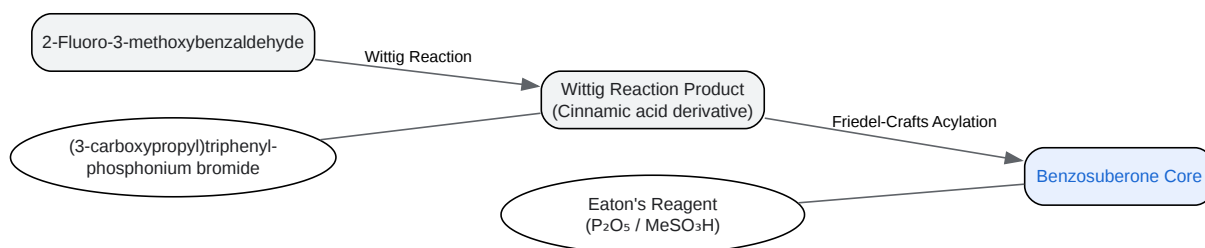
Rationale: Unambiguous structural verification and purity assessment are non-negotiable in chemical synthesis, particularly in a drug discovery pipeline where the integrity of each intermediate directly impacts the outcome of subsequent steps and the biological activity of the final compound. Spectroscopic analysis provides a definitive fingerprint of the molecule, ensuring its identity and quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the molecular structure. The reported spectrum for **2-Fluoro-3-methoxybenzaldehyde** provides clear signals corresponding to each

unique proton environment.

- ^1H NMR (300 MHz, CDCl_3) Data: δ 10.38 (s, 1H), 7.43-7.40 (m, 1H), 7.24-7.15 (m, 2H), 3.95 (s, 3H).^[5]
- Interpretation:
 - δ 10.38 (s, 1H): This singlet corresponds to the aldehyde proton (CHO), characteristically found far downfield.
 - δ 7.43-7.40 (m, 1H) & 7.24-7.15 (m, 2H): These multiplets represent the three protons on the aromatic ring, with their splitting patterns influenced by both proton-proton and proton-fluorine coupling.
 - δ 3.95 (s, 3H): This sharp singlet is indicative of the three equivalent protons of the methoxy group (OCH_3).



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Phone: (601) 213-4426

Email: info@benchchem.com